molecular formula C15H30N2O3 B4060393 N-(5-hydroxy-1,5-dimethylhexyl)-3-(1,2-oxazinan-2-yl)propanamide

N-(5-hydroxy-1,5-dimethylhexyl)-3-(1,2-oxazinan-2-yl)propanamide

Cat. No. B4060393
M. Wt: 286.41 g/mol
InChI Key: RMWPPSZYPIIDAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-hydroxy-1,5-dimethylhexyl)-3-(1,2-oxazinan-2-yl)propanamide, also known as OXA-23, is a carbapenemase enzyme that is found in several bacterial strains. This enzyme has become a significant concern in the medical field due to its ability to break down carbapenem antibiotics, which are often used to treat severe bacterial infections. The following paper will provide an overview of OXA-23, including its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research.

Scientific Research Applications

Neuroprotective Agents

Compounds like N-(3-chloro-10H-phenothiazin-10-yl)-3-(dimethylamino)propanamide have shown multifunctional profiles, demonstrating effectiveness as neuroprotectants and selective butyrylcholinesterase inhibitors. Such compounds, at micro- and sub-micromolar concentrations, not only selectively inhibited butyrylcholinesterase but also protected neurons against damage caused by free radicals, showed low toxicity, and were able to penetrate into the central nervous system (CNS) (González-Muñoz et al., 2011).

Antimicrobial Activity

Research on 2-(4-(hydroxyalkyl)-1H-1,2,3-triazol-1-yl)-N-substituted propanamides, which are 1,4-disubstituted 1,2,3-triazoles with an amide linkage and hydroxyl group, has revealed moderate to good antimicrobial potential against various bacterial and fungal strains, such as Escherichia coli, Enterobacter aerogenes, Klebsiella pneumoniae, Staphylococcus aureus, Candida albicans, and Aspergillus niger (Kaushik & Luxmi, 2017).

Antiviral and Anticancer Applications

Compounds structurally related to the chemical have been evaluated for their potential in treating viral infections and cancer. For instance, cyclic phosphonate derivatives have shown strong in vitro activity against DNA viruses, indicating their potential as antiviral agents. The ester prodrugs of these compounds have exhibited increased antiviral activity, highlighting the significance of structural modification in enhancing therapeutic potential (Krečmerová et al., 2007).

Antioxidant Properties

Several studies have also focused on the antioxidant properties of related compounds. For example, altenusin and djalonensone have shown marked DPPH radical scavenging activities, indicating their potential as antioxidants (Jian Xiao et al., 2014).

properties

IUPAC Name

N-(6-hydroxy-6-methylheptan-2-yl)-3-(oxazinan-2-yl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H30N2O3/c1-13(7-6-9-15(2,3)19)16-14(18)8-11-17-10-4-5-12-20-17/h13,19H,4-12H2,1-3H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMWPPSZYPIIDAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCCC(C)(C)O)NC(=O)CCN1CCCCO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H30N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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